4-Aminobenzoic Acid-d4
CAS No.: 350820-01-8
Cat. No.: VC0028074
Molecular Formula: C7H7NO2
Molecular Weight: 141.162
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350820-01-8 |
|---|---|
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 141.162 |
| IUPAC Name | 4-amino-2,3,5,6-tetradeuteriobenzoic acid |
| Standard InChI | InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |
| Standard InChI Key | ALYNCZNDIQEVRV-RHQRLBAQSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Information
4-Aminobenzoic Acid-d4 is identified by its IUPAC name 4-amino-2,3,5,6-tetradeuteriobenzoic acid. It has a distinct chemical identity separate from its non-deuterated counterpart, as evidenced by its unique CAS registry number .
Table 1: Chemical Identification Parameters of 4-Aminobenzoic Acid-d4
| Parameter | Value |
|---|---|
| IUPAC Name | 4-amino-2,3,5,6-tetradeuteriobenzoic acid |
| CAS Number | 350820-01-8 |
| Unlabelled CAS Number | 150-13-0 |
| Molecular Formula | C₇²H₄H₃NO₂ |
| Molecular Weight | 141.16 g/mol |
| Accurate Mass | 141.0728 |
| SIL Type | Deuterium |
Structural Characteristics
The molecular structure of 4-Aminobenzoic Acid-d4 features a benzene ring with selective deuteration at positions 2, 3, 5, and 6. The compound retains an amino group (-NH₂) at the para position (position 4) and a carboxylic acid group (-COOH) at position 1. This selective deuteration pattern creates a molecule with identical chemical behavior to standard 4-aminobenzoic acid but with distinct mass spectrometric properties.
Table 2: Structural Notation Systems
| Notation System | Representation |
|---|---|
| SMILES | [2H]c1c([2H])c(C(=O)O)c([2H])c([2H])c1N |
| InChI | InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |
Synthesis and Production Methodologies
Laboratory Synthesis Routes
The synthesis of 4-Aminobenzoic Acid-d4 typically follows a multistep process involving deuteration of precursor compounds. While specific methods for the deuterated version aren't explicitly detailed in the search results, synthesis approaches can be inferred from related chemistry.
One potential synthetic pathway involves:
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Deuteration of benzoic acid using deuterated reagents
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Nitration of the deuterated benzoic acid to form 4-nitrobenzoic acid-d4
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Reduction of the nitro group to yield 4-aminobenzoic acid-d4
The related synthesis processes described in the Royal Society of Chemistry document suggest that aminobenzoic acid compounds can be used as precursors in the formation of complex structures like imine linkers .
Production and Quality Control
Production of 4-Aminobenzoic Acid-d4 requires precise control of reaction conditions to ensure high deuterium incorporation. Commercial products typically specify deuterium incorporation rates and chemical purity levels. The compound is commercially available with specifications indicating:
Table 3: Production Specifications
| Parameter | Specification |
|---|---|
| Purity | 98 atom % D, min 98% Chemical Purity |
| Product Format | Neat |
| Country of Origin | CANADA |
| Storage Temperature | Room Temperature |
| Shipping Temperature | Room Temperature |
Chemical Reactivity Profile
Functional Group Reactivity
4-Aminobenzoic Acid-d4 possesses two primary reactive functional groups:
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The amino group (-NH₂): Participates in nucleophilic reactions, condensation with aldehydes (forming imines), and acylation reactions.
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The carboxylic acid group (-COOH): Undergoes esterification, amidation, and reduction reactions.
The Royal Society of Chemistry document demonstrates how 4-aminobenzoic acid can react with 1,4-benzene dialdehyde to form imine linkers, illustrating the nucleophilic nature of the amino group .
Stability and Reactivity Considerations
Applications in Scientific Research
Analytical Chemistry Applications
4-Aminobenzoic Acid-d4 serves as a valuable internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. The compound's deuterium labeling provides mass differentiation from the non-deuterated analyte while maintaining nearly identical chromatographic behavior. This property makes it ideal for:
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Quantitative analysis of 4-aminobenzoic acid in complex matrices
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Method validation studies
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Quality control procedures in analytical laboratories
Metabolic Tracing Applications
The unique deuterium labeling pattern makes 4-Aminobenzoic Acid-d4 valuable for metabolic pathway investigations. The compound can be used to:
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Study the incorporation of para-aminobenzoic acid into folate synthesis pathways
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Trace metabolic transformations in microorganisms
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Investigate xenobiotic metabolism in various biological systems
Pharmaceutical Research Applications
In pharmaceutical research, 4-Aminobenzoic Acid-d4 has applications in:
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Drug metabolism studies, facilitating the tracking of metabolic pathways
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Pharmacokinetic investigations, allowing researchers to distinguish between endogenous and exogenous compounds
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Bioavailability studies, providing a means to accurately quantify drug absorption and distribution
Biological Activity and Significance
Role in Folate Metabolism
4-Aminobenzoic Acid serves as an intermediate in folate synthesis in bacteria, plants, and fungi. The deuterated form maintains this biological role while providing a means to track the compound through metabolic pathways using analytical techniques.
Comparative Biological Effects
Spectroscopic and Analytical Properties
Mass Spectrometry Characteristics
The deuterium labeling in 4-Aminobenzoic Acid-d4 creates a distinctive mass spectral profile:
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Molecular ion peak at m/z 141.0728, compared to m/z 137.0477 for the non-deuterated compound
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Fragmentation patterns with consistent mass shifts corresponding to retained deuterium atoms
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Reduced susceptibility to hydrogen-deuterium exchange in certain analytical conditions
Nuclear Magnetic Resonance Properties
NMR spectroscopy of 4-Aminobenzoic Acid-d4 reveals unique characteristics:
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Absence of aromatic proton signals at positions 2, 3, 5, and 6 in ¹H-NMR
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Presence of deuterium-carbon coupling in ¹³C-NMR
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Potential for deuterium NMR (²H-NMR) studies of position-specific labeling
Comparison with Related Compounds
Deuterated vs. Non-deuterated Form
The primary distinctions between 4-Aminobenzoic Acid-d4 and its non-deuterated counterpart include:
Table 4: Comparison of Deuterated and Non-deuterated Forms
| Property | 4-Aminobenzoic Acid-d4 | 4-Aminobenzoic Acid |
|---|---|---|
| Molecular Weight | 141.16 g/mol | 137.14 g/mol |
| Mass Spectra | M+ at m/z 141.0728 | M+ at m/z 137.0477 |
| NMR Spectra | Absence of aromatic proton signals at positions 2,3,5,6 | Complete aromatic proton signals |
| Primary Applications | Analytical standards, metabolic tracing | Chemical synthesis, UV protection, nutritional studies |
| CAS Number | 350820-01-8 | 150-13-0 |
Other Isotopically Labeled Variants
Beyond deuterium labeling, other isotopically labeled variants of 4-aminobenzoic acid may include:
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¹³C-labeled versions for carbon tracing studies
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¹⁵N-labeled variants for nitrogen metabolism investigations
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Mixed isotope labeling for specialized applications
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